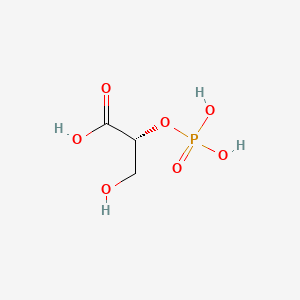![molecular formula C24H28N4O4 B3327434 2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 3436-54-2](/img/structure/B3327434.png)
2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Descripción general
Descripción
2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Two-Photon Absorbing Properties
2,7-bis-(2-ethylhexyl)-benzo[lmn][3,8]-phenanthroline-1,3,6,8-tetraone derivatives exhibit significant two-photon absorption (2PA) properties. These properties can be fine-tuned by modifying donor segments, impacting the 2PA cross-section values, especially in the 800 nm excitation range. This characteristic is essential for applications in materials science and photophysics (Lin et al., 2010).
Anion Sensing Behavior
Derivatives of 2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone have been explored for their efficient anion sensing capabilities, particularly for fluoride ions. This sensing behavior is influenced by the molecular structure and the presence of NH fragments in the main backbone. Such features make these compounds useful in chemical sensing and analysis (Gu et al., 2016).
Development of π-Conjugated Polymers
Innovative polycondensation techniques have utilized 2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]-phenanthroline-1,3,6,8-tetraone for creating naphthalene-diimide-based π-conjugated polymers. These polymers demonstrate potential in the field of organic electronics due to their unique electrical properties (Goto et al., 2015).
Electron-Accepting Chromophores in Bulk Heterojunction Devices
Derivatives of 2,7-dioctyl-4-(octylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone have been synthesized and employed as non-fullerene electron acceptors in bulk-heterojunction devices. These compounds, with their excellent solubility and thermal stability, have been used effectively in organic solar cells, showcasing their potential in renewable energy technologies (Gupta et al., 2015).
Photophysical Properties of Pyridyl Conjugated Triazole Appended Derivatives
The photophysical properties of pyridyl conjugated triazole appended naphthalenediimide derivatives, including those based on 2,7-bis(3,5-di(pyridin-X-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, have been studied. These derivatives show promising electronic properties and potential for applications in optoelectronic devices (Kumar et al., 2019).
Cancer Research: Targeting Pancreatic Ductal Adenocarcinoma
In cancer research, a compound structurally related to 2,7-bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has shown potential in targeting pancreatic ductal adenocarcinoma. This compound, through its interaction with G-quadruplexes in cancer genes, has demonstrated inhibitory effects on cancer cell growth and may contribute to the development of new therapeutic strategies (Marchetti et al., 2018).
Application in Carbon Capture Technologies
A derivative of 2,7-bis(4-(2-(2-ethylhexyl)thiazol-4-yl)phenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, namely NBIT, has been tailored for use in carbon capture technologies. It demonstrates an efficient method for capturing and releasing CO2 in aqueous electrolytes, which is comparable to current solution-phase amine chemical capture technologies. This application is particularly relevant in addressing environmental concerns related to carbon emissions (Apaydin et al., 2017).
Coordination Polymers and Therapeutic Applications
Coordination polymers formulated with 2,7-di(4H-1,2,4-triazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone have shown intriguing fluorescence sensing properties and potential therapeutic applications in treating conditions like glomerulus nephritis by reducing ROS production. These properties open doors for their use in medical diagnostics and therapeutic interventions (Li & Zhang, 2020).
Organic Thermoelectrics
The use of pre-formed Meisenheimer complexes of a naphthalenediimide derivative, similar to this compound, as dopants for n-type organic thermoelectrics has been explored. This approach results in high Seebeck coefficients and power factors, contributing significantly to the development of efficient, solution-processable thermoelectric materials (Han et al., 2021).
Propiedades
IUPAC Name |
6,13-bis[3-(dimethylamino)propyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-25(2)11-5-13-27-21(29)15-7-9-17-20-18(10-8-16(19(15)20)22(27)30)24(32)28(23(17)31)14-6-12-26(3)4/h7-10H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQULJQIZSKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCN(C)C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



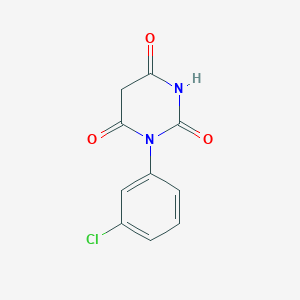
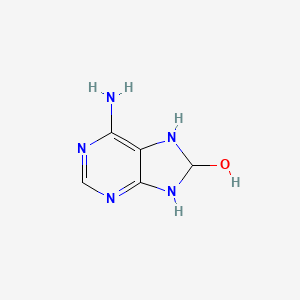
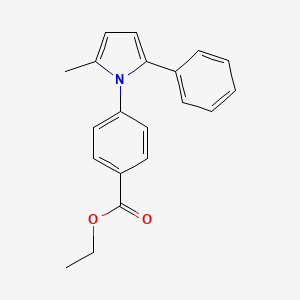

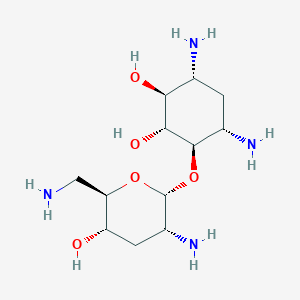
![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)



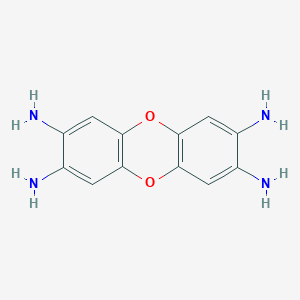

![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
